molecular formula C18H22N4O4S B14970062 methyl 2-{[(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate

methyl 2-{[(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate

Cat. No.: B14970062
M. Wt: 390.5 g/mol
InChI Key: LYEZQSVTTDIVQG-UHFFFAOYSA-N
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Description

METHYL 2-[2-(3-OXO-2,3,5,6,7,8-HEXAHYDROCINNOLIN-2-YL)ACETAMIDO]-5-(PROPAN-2-YL)-1,3-THIAZOLE-4-CARBOXYLATE is a complex organic compound that belongs to the class of thiazole derivatives Thiazoles are known for their diverse biological activities and are often found in various pharmaceutical compounds

Preparation Methods

The synthesis of METHYL 2-[2-(3-OXO-2,3,5,6,7,8-HEXAHYDROCINNOLIN-2-YL)ACETAMIDO]-5-(PROPAN-2-YL)-1,3-THIAZOLE-4-CARBOXYLATE typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

    Formation of the thiazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the hexahydrocinnolinyl group: This step involves the reaction of the thiazole intermediate with a suitable reagent to introduce the hexahydrocinnolinyl moiety.

    Acetylation and methylation: The final steps involve acetylation and methylation reactions to obtain the desired compound.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

METHYL 2-[2-(3-OXO-2,3,5,6,7,8-HEXAHYDROCINNOLIN-2-YL)ACETAMIDO]-5-(PROPAN-2-YL)-1,3-THIAZOLE-4-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups can be replaced by other nucleophiles under appropriate conditions.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

METHYL 2-[2-(3-OXO-2,3,5,6,7,8-HEXAHYDROCINNOLIN-2-YL)ACETAMIDO]-5-(PROPAN-2-YL)-1,3-THIAZOLE-4-CARBOXYLATE has several scientific research applications, including:

    Medicinal Chemistry: It is studied for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Biological Research: The compound is used in studies to understand its interaction with biological targets and its effects on cellular processes.

    Industrial Applications:

Mechanism of Action

The mechanism of action of METHYL 2-[2-(3-OXO-2,3,5,6,7,8-HEXAHYDROCINNOLIN-2-YL)ACETAMIDO]-5-(PROPAN-2-YL)-1,3-THIAZOLE-4-CARBOXYLATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

METHYL 2-[2-(3-OXO-2,3,5,6,7,8-HEXAHYDROCINNOLIN-2-YL)ACETAMIDO]-5-(PROPAN-2-YL)-1,3-THIAZOLE-4-CARBOXYLATE can be compared with other thiazole derivatives, such as:

    Thiazole-4-carboxylate derivatives: These compounds share a similar core structure but differ in their substituents, leading to variations in their biological activities.

    Hexahydrocinnolinyl derivatives: These compounds contain the hexahydrocinnolinyl moiety and are studied for their unique pharmacological properties.

The uniqueness of METHYL 2-[2-(3-OXO-2,3,5,6,7,8-HEXAHYDROCINNOLIN-2-YL)ACETAMIDO]-5-(PROPAN-2-YL)-1,3-THIAZOLE-4-CARBOXYLATE lies in its specific combination of functional groups, which may confer distinct biological activities and potential therapeutic applications.

Properties

Molecular Formula

C18H22N4O4S

Molecular Weight

390.5 g/mol

IUPAC Name

methyl 2-[[2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2-yl)acetyl]amino]-5-propan-2-yl-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C18H22N4O4S/c1-10(2)16-15(17(25)26-3)20-18(27-16)19-13(23)9-22-14(24)8-11-6-4-5-7-12(11)21-22/h8,10H,4-7,9H2,1-3H3,(H,19,20,23)

InChI Key

LYEZQSVTTDIVQG-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(N=C(S1)NC(=O)CN2C(=O)C=C3CCCCC3=N2)C(=O)OC

Origin of Product

United States

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